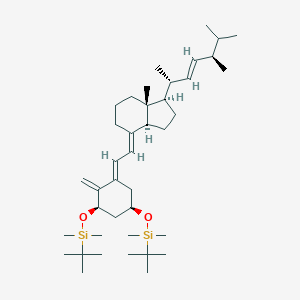

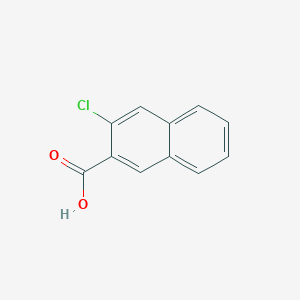

![molecular formula C11H11BrN2 B173845 7-溴-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚 CAS No. 108061-47-8](/img/structure/B173845.png)

7-溴-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

天然产物和合成衍生物

7-溴-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚属于一类以其多种生物活性而闻名的化合物,包括抗肿瘤、抗微生物、抗阿尔茨海默病、抗动脉粥样硬化和抗氧化活性。吲哚核是天然产物和合成衍生物中常见的结构基序,其重要性突出了其在药物化学中的潜力。吲哚支架因其对生物靶标的高亲和力而特别重要,这对于开发新的治疗剂至关重要。对 α-咔啉生物碱(包括 7-溴-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚衍生物)的全面综述突出了这些化合物的生物活性,并建议进一步探索药物发现 (Li 等,2022)。

合成和化学性质

基于吲哚的化合物(包括具有四氢-β-咔啉支架的化合物)的合成对于探索它们在药物发现中的潜力至关重要。立体选择性的 Pictet-Spengler 反应是合成这些支架的突出方法,突出了吲哚及其衍生物在药物化学中的重要性。这种合成多功能性为创建具有显着生物特性的新化合物开辟了道路,进一步强调了吲哚衍生物(包括 7-溴-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚)的科学研究应用 (Rao 等,2017)。

作用机制

Target of Action

The primary targets of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . This compound has been shown to have high anti-tumor activity .

Mode of Action

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . Molecular docking studies have revealed that the compound binds in the active site of c-Met .

Biochemical Pathways

It is known that the compound interferes with the synthesis of dna in cancer cells, thereby inhibiting their proliferation and metastasis .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 251.13 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the inhibition of proliferation and cytolytic activity of cancer cells . The compound has been shown to have moderate to excellent antiproliferative activity, with IC50 values between 0 and 100 μM against cancer cells .

Action Environment

The action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the compound’s efficacy may be influenced by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the disease.

生化分析

Biochemical Properties

It has been found to show high anti-tumor activity .

Cellular Effects

In cellular studies, 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown to have a significant impact on various types of cells. It has been found to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is complex and involves several steps. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s effects change over time, with potential long-term effects on cellular function .

属性

IUPAC Name |

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHAQVIJZAMMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434588 |

Source

|

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108061-47-8 |

Source

|

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE](/img/structure/B173767.png)

![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)

![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)